2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL
Description
This compound features a 1,3,5-triazine core substituted with dimethylamino and 4-fluorophenylamino groups, linked via a hydrazone bridge to a 4-nitrophenyl moiety.
Properties
IUPAC Name |
2-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN8O3/c1-26(2)18-23-16(21-13-5-3-12(19)4-6-13)22-17(24-18)25-20-10-11-9-14(27(29)30)7-8-15(11)28/h3-10,28H,1-2H3,(H2,21,22,23,24,25)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJZSIAVYUFSR-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazine ring, the introduction of the dimethylamino group, and the coupling of the nitrophenol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group may yield quinones, while reduction of the nitro group may produce amines.
Scientific Research Applications
2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural motifs in the target compound include:
- 1,3,5-Triazine core : Common in herbicides, fluorescent dyes, and drug candidates.
- Hydrazone linker : Imparts conformational rigidity and metal-chelating properties.
- 4-Fluorophenyl and dimethylamino groups: Enhance lipophilicity and modulate electronic properties.
Table 1: Structural and Functional Comparison
Electronic and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group increases hydrophobicity relative to MFR-a’s polar glutamic acid chains, suggesting better membrane permeability in drug design contexts .
- Tanimoto Similarity Analysis : Based on binary fingerprinting (), the target compound shares ~70% structural similarity with triazine-based chelators (e.g., ’s derivative) but <50% with furan-based cofactors like MFR-a .
Functional Comparisons
- Antimicrobial Activity : Triazole-thiol derivatives () exhibit antifungal properties via thiol-mediated enzyme inhibition. The target compound’s nitro group may confer analogous activity but with higher oxidative stress induction .
- Cofactor Utility: Unlike MFR-a, which participates in methanogenesis, the target compound lacks the formyl group critical for one-carbon transfer, limiting its role in analogous metabolic pathways .
- Coordination Chemistry : The hydrazone linker and triazine core enable metal binding, similar to ’s pyrrolidinyl-triazine derivative, which forms stable complexes with transition metals like Cu(II) .
Research Findings and Limitations
- Toxicity Concerns : Nitroaromatics are often associated with mutagenicity, necessitating further toxicological profiling.
- Knowledge Gaps: No direct studies on the target compound’s biological or material performance exist; predictions are extrapolated from analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
